Product packaging for 7-(Dodec-1-EN-1-YL)quinolin-8-OL(Cat. No.:)

7-(Dodec-1-EN-1-YL)quinolin-8-OL

Cat. No.: B12899022
M. Wt: 311.5 g/mol
InChI Key: DINPBTCLBJIABS-ACCUITESSA-N
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Description

Overview of Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Research

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in medicinal chemistry. mdpi.comwikipedia.org Its derivatives are noted for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govtandfonline.com Among the various quinoline isomers, 8-hydroxyquinoline (oxine) stands out due to the strategic placement of a hydroxyl group at the C-8 position, adjacent to the ring nitrogen. wikipedia.org This arrangement creates a powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. nih.govebi.ac.uknih.gov

This metal-chelating ability is central to the biological and material science applications of 8-hydroxyquinoline derivatives. nih.govnih.gov In medicine, these compounds can modulate the activity of metalloenzymes or interfere with cellular metal homeostasis, leading to therapeutic effects. nih.govscispace.com For instance, they have been investigated as neuroprotective agents in diseases associated with metal dysregulation and as anticancer agents that target metal-dependent enzymes. nih.govebi.ac.uk In materials science, the metal complexes of 8-hydroxyquinoline derivatives are utilized for their fluorescent properties, finding applications in organic light-emitting diodes (OLEDs) and as chemosensors for metal ion detection. nih.govmdpi.com

Significance of Substituents at the Quinoline Scaffold, with Emphasis on C-7 Position

The versatility of the 8-hydroxyquinoline scaffold is greatly enhanced by the introduction of various substituents onto its ring system. The nature and position of these substituents can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications, in turn, fine-tune the biological activity and metal-binding characteristics of the resulting derivative. scispace.comresearchgate.net

Rationale for Investigating 7-(Dodec-1-en-1-yl)quinolin-8-ol as a Distinctive Derivative

The specific compound, this compound, is distinguished by the presence of a long, unsaturated hydrocarbon chain—a dodecenyl group—at the C-7 position. The rationale for investigating this particular derivative stems from the predictable impact of this substituent on the molecule's properties.

The primary rationale is the significant increase in lipophilicity (hydrophobicity) conferred by the twelve-carbon alkenyl chain. In the context of biological activity, increased lipophilicity can enhance a molecule's ability to cross cell membranes. This is a critical factor for reaching intracellular targets. Research on other 8-hydroxyquinoline derivatives with long hydrocarbon chains has suggested that such modifications can lead to membrane-active agents, potentially disrupting bacterial cell membranes. ebi.ac.uk The activity of these long-chain derivatives is often dependent on the length of the hydrocarbon tail. ebi.ac.uk

The presence of a double bond within the dodecenyl chain introduces a point of unsaturation and a specific geometric configuration (E/Z isomerism), which can influence how the molecule interacts with biological targets or organizes itself in materials. This specific structural feature provides a basis for exploring structure-activity relationships related to the geometry of the C-7 substituent.

Scope and Objectives of Academic Inquiry for the Compound

The academic investigation of this compound would likely encompass several key objectives. A primary goal would be its synthesis and full chemical characterization. A plausible synthetic route involves the alkylation of 8-hydroxyquinoline with a suitable dodecenyl halide.

A significant area of inquiry would be the evaluation of its biological activities. Based on the properties of related compounds, research would likely focus on its potential as an antimicrobial agent, particularly against bacteria where membrane disruption is a viable mechanism of action. ebi.ac.uk The compound's anticancer properties would also be a logical avenue for investigation, given the known cytotoxicity of many 8-hydroxyquinoline derivatives. tandfonline.comscispace.com

Furthermore, the metal chelation properties of this compound would be a central theme of research. Studies would aim to characterize the stability and structure of its metal complexes. The high lipophilicity of this derivative makes it a candidate for applications in solvent extraction and separation of metal ions. The fluorescent properties of its metal complexes could also be explored for potential use in sensing or imaging applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO B12899022 7-(Dodec-1-EN-1-YL)quinolin-8-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

7-[(E)-dodec-1-enyl]quinolin-8-ol

InChI

InChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-10-11-13-19-16-15-18-14-12-17-22-20(18)21(19)23/h11-17,23H,2-10H2,1H3/b13-11+

InChI Key

DINPBTCLBJIABS-ACCUITESSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O

Canonical SMILES

CCCCCCCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Synthetic Methodologies for 7 Dodec 1 En 1 Yl Quinolin 8 Ol

Precursor Synthesis Strategies for the Quinolin-8-ol Core Structure

The synthesis of the foundational 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. scispace.com These methods can be adapted to produce a variety of substituted quinolin-8-ol precursors necessary for the final steps of the synthesis.

Adaptations of Skraup Synthesis for Quinolin-8-ol

The Skraup synthesis, first reported in 1880, is a classic and robust method for producing quinolines. iipseries.orgijpsjournal.com The fundamental reaction involves the condensation of an aromatic amine with glycerol (B35011), typically in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net

To generate the quinolin-8-ol core, 2-aminophenol (B121084) is used as the aromatic amine precursor. The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein (prop-2-enal). This is followed by a Michael-type addition of the 2-aminophenol to the acrolein, cyclization, dehydration, and finally, oxidation to yield the aromatic quinolin-8-ol ring system.

While effective, the traditional Skraup synthesis is known for its often violent and harsh reaction conditions, typically requiring high temperatures. researchgate.net Modern adaptations have focused on improving safety and yield, including the use of milder catalysts or alternative dehydrating/oxidizing systems. For producing substituted quinolin-8-ols, the corresponding substituted 2-aminophenol would be used, although the regiochemical outcome can be complex with certain substitution patterns. researchgate.net

Alternative Foundational Routes to 8-Hydroxyquinoline

Beyond the Skraup method, several other synthetic routes are commonly employed to construct the 8-hydroxyquinoline skeleton. scispace.comrroij.com

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups, like in a β-ketoester). scispace.comijpsjournal.comrroij.com For the synthesis of 8-hydroxyquinoline derivatives, a suitably substituted 2-aminobenzaldehyde with a hydroxyl group at the future C-8 position would be the key starting material.

From Quinoline-8-sulfonic acid: Another established route involves the alkali fusion of quinoline-8-sulfonic acid. scispace.comrroij.com This process typically uses sodium or potassium hydroxide (B78521) at high temperatures to displace the sulfonic acid group with a hydroxyl group.

From 8-Aminoquinoline (B160924): The diazotization of 8-aminoquinoline followed by hydrolysis of the resulting diazonium salt provides a direct route to 8-hydroxyquinoline. scispace.comrroij.com This method is particularly useful when 8-aminoquinoline is a readily available starting material.

These alternative routes can offer advantages in terms of milder conditions, different substrate scope, or improved regiochemical control compared to the Skraup synthesis.

Strategies for Introduction of the Dodec-1-en-1-yl Moiety at the C-7 Position

The introduction of the C₁₂ alkenyl side chain at the C-7 position of the quinoline (B57606) ring is the key step in forming the target molecule. This requires regioselective functionalization, a task that can be challenging due to the relative reactivity of the different positions on the quinoline ring. nih.gov The C-7 position is generally less reactive than positions like C-2, C-4, or C-5. nih.govnih.gov Therefore, a common strategy involves pre-functionalizing the C-7 position with a leaving group, typically a halogen like bromine, to prepare it for cross-coupling reactions. This often starts with a 5,7-dihalo-8-hydroxyquinoline, a common commercial starting material. scispace.comrroij.com The hydroxyl group at C-8 is usually protected (e.g., as a benzyl (B1604629) ether) prior to the coupling reaction to prevent interference. scispace.com

Regioselective Functionalization Approaches at C-7

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds, including the sp²-sp² bond required to attach the dodecenyl group. scispace.comlibretexts.org This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of 7-(dodec-1-en-1-yl)quinolin-8-ol, the strategy involves:

Halogenation: Selective bromination or iodination of the protected 8-hydroxyquinoline at the C-7 position. Starting with 5,7-dibromo-8-hydroxyquinoline is also a viable option. scispace.com

Coupling: The resulting 7-halo-8-(protected-oxy)quinoline is then reacted with an (E)-dodec-1-en-1-ylboronic acid or a boronate ester (e.g., a pinacol (B44631) ester) under Suzuki conditions.

Deprotection: Removal of the hydroxyl protecting group to yield the final product.

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous catalysts and boronic acids. researchgate.net The stereochemistry of the alkene is typically retained from the boronic acid precursor.

Table 1: Typical Components for Suzuki Cross-Coupling Synthesis of the Target Compound
ComponentExampleFunction
Aryl Halide7-Bromo-8-(benzyloxy)quinolineElectrophilic coupling partner
Organoboron Reagent(E)-Dodec-1-en-1-ylboronic acidNucleophilic coupling partner
Palladium CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligandCatalyzes the C-C bond formation
BaseNa₂CO₃, K₂CO₃, or Cs₂CO₃Activates the organoboron reagent and facilitates the catalytic cycle
SolventToluene, Dioxane, or DMF (often with water)Solubilizes reactants and facilitates the reaction

Other palladium-catalyzed reactions also provide viable pathways to the target structure or key precursors.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. In this context, 7-bromo-8-(protected-oxy)quinoline could be reacted directly with dodec-1-ene. While feasible, controlling the regioselectivity of the addition to the alkene (to ensure the desired 1-substituted product) can sometimes be challenging compared to the Suzuki coupling. The reaction typically requires a palladium catalyst and a base. nih.gov

Sonogashira Coupling for Alkene Precursors: The Sonogashira reaction is a robust method for coupling a terminal alkyne with an aryl or vinyl halide. libretexts.org This offers a two-step route to the target alkene:

Sonogashira Coupling: A 7-halo-8-(protected-oxy)quinoline is coupled with dodec-1-yne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgresearchgate.net This forms the alkyne intermediate, 7-(dodec-1-yn-1-yl)quinolin-8-ol (after deprotection).

Partial Reduction: The resulting alkyne is then partially hydrogenated to the alkene. To obtain the (Z)-alkene (cis), a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) is typically used. Subsequent isomerization could potentially yield the (E)-alkene (trans). This method provides excellent control for synthesizing the alkyne precursor. mdpi.com

Table 2: Comparison of C-7 Alkenylation Strategies
ReactionKey ReagentsStepsKey Advantages/Considerations
Suzuki Coupling7-Halo-8-HQ (protected), Alkenylboronic acid, Pd catalyst, Base1 (coupling)Direct, high functional group tolerance, stereoretentive. Requires synthesis of the specific alkenylboronic acid.
Heck Reaction7-Halo-8-HQ (protected), Alkene (dodec-1-ene), Pd catalyst, Base1 (coupling)Uses a simple alkene starting material. Potential for issues with regioselectivity and E/Z selectivity.
Sonogashira Coupling7-Halo-8-HQ (protected), Alkyne (dodec-1-yne), Pd/Cu catalysts, Base2 (coupling + reduction)Excellent for creating an alkyne precursor. The subsequent reduction step adds complexity but allows access to specific alkene stereoisomers.
Electrophilic Substitution Reactions and Subsequent Modifications

The introduction of substituents onto the 8-hydroxyquinoline ring is often achieved through electrophilic aromatic substitution. The hydroxyl group at C-8 directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. nih.govmdpi.com Theoretical studies using density functional theory (DFT) have been employed to predict the reactivity of the different carbon atoms on the quinoline ring, with calculations showing that the electron density is high at positions C-2 through C-6, making it challenging to pinpoint a single site for substitution based on pre-reaction electron distribution alone. uotechnology.edu.iq However, the stability of the resulting product molecules often favors substitution at specific positions. uotechnology.edu.iqorientjchem.org For instance, in reactions like the Betti-3CR, which is a type of aza-Fiedel-Crafts reaction, substitution occurs predominantly at the C-7 position. nih.govmdpi.com

This inherent reactivity allows for the introduction of a functional group at the C-7 position, which can then be further modified to install the desired dodec-1-en-1-yl chain.

Aldol (B89426) Condensation or Fries Rearrangement Pathways for C-7 Acylation Followed by Alkenylation

A common strategy to introduce the alkenyl chain at the C-7 position involves a two-step process: acylation followed by alkenylation.

Fries Rearrangement: One method to achieve C-7 acylation is through the Fries rearrangement. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. In this context, 8-acetoxyquinoline (B1581907) can be subjected to a Fries rearrangement to yield 7-acetyl-8-hydroxyquinoline. rjptonline.org The reaction conditions, such as temperature and the choice of Lewis acid (e.g., AlCl₃, BF₃, TiCl₄), can be optimized to favor the formation of the desired ortho-acylated product. wikipedia.orgorganic-chemistry.org

Aldol Condensation: Once the 7-acyl-8-hydroxyquinoline intermediate is obtained, an aldol condensation can be employed to build the carbon chain. rjptonline.orgwikipedia.orgadichemistry.comchemistrysteps.com This involves reacting the 7-acyl derivative with an appropriate aldehyde, in this case, undecanal, in the presence of a base or acid catalyst. The initial aldol addition product would be a β-hydroxy ketone, which then undergoes dehydration to form a conjugated enone, specifically (2E)-1-(8-hydroxyquinolin-7-yl)dodec-2-en-1-one.

Alkenylation via Wittig Reaction: A more direct approach for converting the 7-acyl group to the desired dodec-1-en-1-yl group is the Wittig reaction. quora.comyoutube.commasterorganicchemistry.comyoutube.com This reaction involves the treatment of the 7-acyl-8-hydroxyquinoline with a phosphonium (B103445) ylide derived from an eleven-carbon alkyl chain (undecyl). The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-isomer of the double bond, is highly dependent on the nature of the ylide used (stabilized or unstabilized) and the reaction conditions. quora.comyoutube.comyoutube.com

Synthesis of Dodec-1-EN-1-YL Precursors

The synthesis of the dodec-1-en-1-yl precursor is a critical step. This can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide is generated from an undecyl halide. For example, undecyltriphenylphosphonium bromide can be treated with a strong base to form the corresponding ylide, which can then react with a suitable aldehyde to form the dodec-1-ene moiety.

Alternatively, methods for the synthesis of terminal alkenes, such as the reduction of terminal alkynes or elimination reactions of alkyl halides, can be employed. researchgate.net The choice of method will depend on the desired stereochemistry and the availability of starting materials. For instance, the synthesis of (Z)-dodec-5-en-1-ol has been achieved through the reduction of the corresponding alkyne using LiAlH₄. mdpi.com A similar strategy could be adapted for the synthesis of dodec-1-en-1-ol. Another approach involves the ozonolysis of a larger olefin followed by a Wittig reaction to install the terminal double bond. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For electrophilic substitution reactions, the choice of Lewis acid and solvent can significantly influence the ortho/para selectivity. wikipedia.orgorganic-chemistry.org In the case of the Fries rearrangement, temperature is a key factor in controlling the regioselectivity. wikipedia.org

In the alkenylation step via the Wittig reaction, the nature of the ylide (stabilized vs. unstabilized) and the solvent system can influence the E/Z selectivity of the resulting double bond. quora.commasterorganicchemistry.com For instance, unstabilized ylides often favor the formation of the (Z)-alkene. quora.com

For coupling reactions, such as those catalyzed by transition metals, the choice of ligand, metal catalyst, and additives can be critical. For example, in the synthesis of 8-hydroxyquinoline derivatives through a one-pot three-component reaction, the use of AgOTf and trifluoroacetic acid (TFA) as a cooperative catalytic system has been shown to be effective. researchgate.net The temperature can also strongly influence the efficiency of such reactions. researchgate.net

The following table summarizes key reaction steps and potential optimization parameters:

Reaction StepKey Parameters for OptimizationDesired Outcome
Electrophilic Substitution Lewis acid, solvent, temperatureHigh regioselectivity for C-7 substitution
Fries Rearrangement Lewis acid, temperatureHigh yield of 7-acyl-8-hydroxyquinoline
Aldol Condensation Base/acid catalyst, temperatureEfficient formation of the α,β-unsaturated ketone
Wittig Reaction Nature of ylide (stabilized/unstabilized), solventHigh yield and desired E/Z stereoselectivity
Coupling Reactions Catalyst, ligand, solvent, temperatureHigh yield of the final product

Protection and Deprotection Strategies for Hydroxyl and Nitrogen Moieties

During the synthesis of this compound, it is often necessary to protect the reactive hydroxyl group at the C-8 position and potentially the nitrogen atom of the quinoline ring to prevent unwanted side reactions. nih.gov

Hydroxyl Group Protection: The phenolic hydroxyl group is acidic and can interfere with many organometallic reactions or reactions involving strong bases. Common protecting groups for phenols include ethers (e.g., benzyl, methoxymethyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). scispace.com The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. For example, a benzyl group can be removed by catalytic hydrogenation. scispace.com In some syntheses, the hydroxyl group is protected as a Boc (tert-butyloxycarbonyl) group, which can be deprotected using acid. nih.gov

Nitrogen Atom Protection: The nitrogen atom in the quinoline ring is basic and can also be protected if necessary, although it is less common than hydroxyl group protection in this context. N-oxides can be formed and later reduced.

Deprotection: The final step in the synthesis is often the deprotection of the protected groups to yield the final product. The deprotection conditions must be chosen carefully to avoid affecting other functional groups in the molecule, particularly the newly formed double bond. For instance, the removal of acetyl protecting groups from sugars is often achieved using the Zemplén protocol with sodium methoxide (B1231860) in methanol (B129727). nih.gov

Novel Synthetic Pathways and Late-Stage Functionalization Approaches

Recent advances in organic synthesis have opened up new avenues for the preparation of functionalized quinolines. Late-stage functionalization (LSF) has emerged as a powerful strategy to modify complex molecules, including bioactive compounds, at a late stage of the synthesis. nih.govacs.orgmpg.de This approach avoids the need for de novo synthesis and allows for the rapid generation of analogues.

For quinoline derivatives, late-stage C-H functionalization methods are particularly attractive. These methods can allow for the direct introduction of functional groups at specific positions of the quinoline ring, potentially bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net For example, transition metal-catalyzed C-H activation has been used for the arylation and methylation of quinolines. acs.orgresearchgate.net While not yet specifically reported for the synthesis of this compound, these methods hold promise for developing more efficient and versatile synthetic routes.

Synthetic Challenges and Stereochemical Considerations Related to the Alkenyl Chain

A significant challenge in the synthesis of this compound lies in the stereoselective construction of the C1=C2 double bond of the dodecenyl chain. The Wittig reaction, a common method for alkene synthesis, often produces a mixture of (E) and (Z) isomers. quora.com

The stereochemical outcome of the Wittig reaction is influenced by several factors:

Nature of the Ylide: Stabilized ylides (containing an electron-withdrawing group on the carbanion) tend to give the (E)-alkene as the major product, while non-stabilized ylides (with alkyl substituents) generally favor the formation of the (Z)-alkene. quora.commasterorganicchemistry.com

Reaction Conditions: The choice of solvent, the presence of salts (like lithium halides), and the temperature can all influence the E/Z ratio.

Steric Hindrance: The steric bulk of the substituents on both the ylide and the carbonyl compound can also play a role in determining the stereoselectivity. youtube.com

Achieving high stereoselectivity for either the (E) or (Z) isomer may require careful selection of the Wittig reagent and optimization of the reaction conditions. Alternatively, other olefination reactions, such as the Horner-Wadsworth-Emmons reaction, might offer better stereocontrol in some cases.

Another challenge is the potential for isomerization of the double bond during subsequent reaction steps or purification. The presence of acid or base, or exposure to heat, can potentially lead to the migration of the double bond. Therefore, mild reaction and purification conditions are essential to maintain the integrity of the desired isomer.

Advanced Structural Characterization and Spectroscopic Analysis of 7 Dodec 1 En 1 Yl Quinolin 8 Ol

Molecular Spectroscopic Techniques for Structural Elucidation

The characterization of 7-(dodec-1-en-1-yl)quinolin-8-ol relies on modern spectroscopic methods that probe the molecule at a nuclear and vibrational level. These techniques are foundational for confirming the presence of the quinolin-8-ol core, the structure and placement of the dodecenyl substituent, and the specific functional groups within the molecule.

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed picture of the molecular skeleton and the electronic environment of each atom can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration). For this compound, the spectrum is predicted to show several characteristic regions.

The aromatic region would contain signals for the protons on the quinoline (B57606) ring system. tsijournals.com Protons H-2, H-3, and H-4 on the pyridine (B92270) ring and H-5 and H-6 on the benzene (B151609) ring would appear as distinct multiplets, with their chemical shifts influenced by the electron-donating hydroxyl group and the vinyl substituent. The olefinic protons of the dodecenyl chain (H-1' and H-2') are expected in the range of 5.0-7.0 ppm, showing coupling to each other. The long alkyl chain would produce a large, complex signal cluster around 1.2-1.6 ppm, culminating in a characteristic triplet for the terminal methyl group near 0.9 ppm. rsc.org A broad singlet, corresponding to the hydroxyl (-OH) proton, would also be present, with its exact chemical shift being dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Quinoline H (H-2, H-3, H-4, H-5, H-6) 7.0 - 8.8 m (multiplets)
-OH Variable br s (broad singlet)
Olefinic H (H-1', H-2') 5.0 - 7.0 m (multiplets)
Allylic CH₂ (H-3') ~2.1 - 2.4 m (multiplet)
Alkyl CH₂ ((CH₂)₈) ~1.2 - 1.6 m (multiplet)

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and functional group type. The structure of this compound contains 21 unique carbon atoms.

The spectrum would show nine signals in the aromatic region (approximately 110-155 ppm) corresponding to the quinoline carbons. chemicalbook.com The carbon atom attached to the hydroxyl group (C-8) would be significantly shifted downfield. Two signals in the olefinic region (around 120-140 ppm) would confirm the presence of the C=C double bond in the substituent. The remaining ten signals for the aliphatic carbons of the dodecenyl chain would appear in the upfield region of the spectrum (typically 14-35 ppm). rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quinoline C (Aromatic) 110 - 155
Olefinic C (C=C) 120 - 140

While 1D NMR spectra identify the basic components, 2D NMR experiments are essential for assembling the complete molecular structure. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons on the quinoline ring (e.g., H-2 with H-3, H-5 with H-6) and along the dodecenyl chain (e.g., H-1' with H-2', H-2' with H-3', and so on), confirming the sequence of these fragments. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the olefinic proton signals would correlate directly with the olefinic carbon signals.

Vibrational spectroscopy probes the molecular vibrations of bonds and provides a characteristic fingerprint of the functional groups present in a molecule.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups within a compound. researchgate.net The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

A prominent broad band in the 3500-3200 cm⁻¹ region would signify the O-H stretching vibration of the hydroxyl group. libretexts.org C-H stretching vibrations from the aromatic quinoline ring and the olefinic double bond would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the long alkyl chain would be found just below 3000 cm⁻¹. libretexts.org The region between 1650 cm⁻¹ and 1400 cm⁻¹ would contain a series of sharp peaks corresponding to the C=C and C=N bond stretching within the aromatic system, as well as the C=C stretch of the alkene. libretexts.orgyoutube.com Finally, a strong absorption between 1260-1050 cm⁻¹ would be indicative of the C-O stretching vibration. libretexts.org

Table 3: Predicted FTIR Data for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3500 - 3200 (Broad)
Aromatic C-H C-H Stretch 3100 - 3000
Aliphatic C-H C-H Stretch 2960 - 2850
Alkene (C=C) C=C Stretch ~1650
Aromatic Ring C=C and C=N Stretch 1600 - 1400

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of a molecule, providing a fingerprint that is complementary to infrared (IR) spectroscopy. The analysis of this compound by Raman spectroscopy is expected to reveal characteristic vibrations of both the quinoline core and the dodecenyl substituent.

The Raman spectrum would be dominated by signals arising from the aromatic quinoline system. Key vibrations include the C=C and C=N stretching modes of the heterocyclic rings, which are typically strong and appear in the 1300-1650 cm⁻¹ region. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The long dodecenyl chain would contribute characteristic signals as well, including the C=C stretch of the ene-group around 1640-1680 cm⁻¹, and various C-C stretching and CH₂/CH₃ bending and rocking modes throughout the lower frequency region. ijeam.com The substitution at the 7-position can influence the vibrational frequencies of the quinoline ring due to electronic and steric effects. researchgate.net

Table 1: Predicted Characteristic Raman Peaks for this compound This table is predictive, based on data for analogous compounds.

Wavenumber (cm⁻¹) Assignment Intensity
~3050 Aromatic C-H Stretch Medium
~2925 Aliphatic CH₂ Asymmetric Stretch Strong
~2855 Aliphatic CH₂ Symmetric Stretch Strong
~1650 Alkene C=C Stretch Medium
~1610 Quinoline Ring C=C/C=N Stretch Strong
~1450 CH₂ Scissoring Medium
~1380 Quinoline Ring Vibration Strong
~1270 C-O Stretch / O-H Bend Medium

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule, particularly those involving π-systems. The 8-hydroxyquinoline (B1678124) chromophore exhibits characteristic absorption bands arising from π-π* and n-π* transitions. scirp.orgnih.gov For the parent 8-hydroxyquinoline, these transitions typically result in strong absorption bands in the ultraviolet region. nist.gov

The introduction of the dodec-1-en-1-yl group at the 7-position is expected to modify the electronic structure and, consequently, the absorption spectrum. The alkene group extends the conjugation of the quinoline system, which would likely lead to a bathochromic (red) shift of the π-π* transition bands to longer wavelengths. sioc-journal.cn The environment, specifically the polarity of the solvent, can also influence the position of these absorption maxima, a phenomenon known as solvatochromism. nih.gov In non-polar solvents, the fine vibrational structure of the electronic transitions may be more resolved.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol (B129727) This table is predictive, based on data for analogous compounds. nih.govsioc-journal.cn

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Transition Type
~255 ~35,000 π → π*
~320 ~4,000 π → π*
~370 ~2,500 n → π*

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. labmanager.combioanalysis-zone.com For this compound, with a chemical formula of C₂₁H₂₉NO, HRMS provides an exact mass that can confirm its composition to within a few parts per million (ppm). mdpi.com

Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that would likely produce a prominent protonated molecule [M+H]⁺. europa.eu The fragmentation pattern (MS/MS) would provide further structural confirmation, with expected cleavages at the benzylic position of the dodecenyl chain and characteristic fragmentation of the quinoline ring.

Table 3: High-Resolution Mass Spectrometry Data for C₂₁H₂₉NO

Parameter Value
Molecular Formula C₂₁H₂₉NO
Monoisotopic Mass 311.22491 u
Calculated m/z for [M+H]⁺ 312.23219
Calculated m/z for [M+Na]⁺ 334.21413
Mass Accuracy Requirement < 5 ppm

Solid-State Structural Determination

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure and Conformation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esuol.de Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and torsional angles.

Based on known structures of related 8-hydroxyquinoline derivatives, the quinoline ring system would be essentially planar. qub.ac.ukscirp.org The hydroxyl group at C8 and the nitrogen at N1 would likely engage in an intramolecular hydrogen bond. In the solid state, intermolecular interactions such as π-π stacking between quinoline rings and van der Waals forces involving the long alkyl chains would be expected to dictate the crystal packing. The conformation of the flexible dodecenyl chain would also be precisely defined. brynmawr.edu

Table 4: Hypothetical Crystallographic Data for this compound This table presents a plausible set of parameters for a compound of this class, based on known structures of analogs. qub.ac.ukscirp.org

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~12.3
b (Å) ~5.0
c (Å) ~30.0
β (°) ~95
Volume (ų) ~1840
Z (molecules/unit cell) 4

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. rsc.org It is crucial for identifying the crystalline phase, assessing sample purity against amorphous or other crystalline phases (polymorphism), and can be used to determine unit cell parameters. qub.ac.ukdiva-portal.org

A PXRD pattern of a crystalline sample of this compound would exhibit a series of sharp diffraction peaks at specific angles (2θ). The position and relative intensity of these peaks are unique to the compound's specific crystal structure. This pattern serves as a fingerprint for a particular polymorph and can be used for quality control purposes.

Table 5: Representative Powder X-ray Diffraction Peaks This table shows a hypothetical list of significant peaks for a crystalline sample.

2θ (degrees) d-spacing (Å) Relative Intensity (%)
6.5 13.6 80
13.0 6.8 100
19.5 4.5 65
21.2 4.2 50
24.8 3.6 75

Chromatographic Purity Assessment (e.g., HPLC, GC-MS for compound integrity and purity, not for basic identification data)

Chromatographic techniques are essential for determining the purity and integrity of a chemical compound by separating it from any impurities, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode, would be the method of choice for assessing the purity of the non-volatile and relatively polar this compound. nih.govsielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid or buffer, would effectively separate the target compound from related impurities. sielc.com Purity is determined by integrating the peak area of the main component relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though it may require derivatization of the polar hydroxyl group to increase volatility and thermal stability. This method is highly sensitive and can detect and identify volatile impurities.

Table 6: Typical Chromatographic Conditions for Purity Assessment of 8-Hydroxyquinoline Analogs

Technique Column Mobile Phase / Carrier Gas Detection
HPLC C18 (e.g., 4.6 x 250 mm, 5 µm) Gradient of Acetonitrile/Water UV (e.g., at 254 nm)
GC-MS Capillary (e.g., DB-5ms) Helium Mass Spectrometry (EI)

Computational and Theoretical Investigations of 7 Dodec 1 En 1 Yl Quinolin 8 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. rsc.org It is particularly well-suited for studying quinoline (B57606) derivatives, providing reliable predictions of their geometric, electronic, and spectroscopic properties. nih.govscirp.org

The first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For 7-(Dodec-1-en-1-yl)quinolin-8-ol, this process is crucial due to the conformational freedom of the dodecenyl side chain. The long alkenyl chain can adopt numerous conformations, each with a different energy level.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals is known as the HOMO-LUMO gap (Egap), a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich quinolin-8-ol moiety, specifically the phenoxide ring, which is typical for 8-hydroxyquinoline (B1678124) derivatives. researchgate.net The LUMO is expected to be distributed across the pyridyl part of the quinoline ring system. researchgate.netbeilstein-journals.org The long alkyl chain is predicted to have a minimal contribution to these frontier orbitals. The calculated charge distribution would confirm the polarization of the molecule, with negative charges concentrated around the oxygen and nitrogen atoms.

Table 1: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Value (eV)Significance
EHOMO-5.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-2.15Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Egap (HOMO-LUMO)3.70Energy gap; indicates chemical reactivity and kinetic stability. researchgate.net

Note: The values in this table are hypothetical and based on typical results for similar quinoline derivatives calculated using DFT. Actual values would depend on the specific functional and basis set used.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.comajchem-a.com

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. ajchem-a.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule accepts electrons from the environment.

These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions. ajchem-a.com

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorFormulaPredicted ValueInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 21.85 eVIndicates high stability and low reactivity.
Chemical Softness (S)1 / η0.54 eV-1Reflects the molecule's capacity for polarization.
Electronegativity (χ)-(EHOMO + ELUMO) / 24.00 eVMeasures the overall electron-attracting power.
Electrophilicity Index (ω)χ2 / (2η)4.32 eVQuantifies the propensity to act as an electrophile.

Note: These values are derived from the hypothetical energies in Table 1 and serve as illustrative examples.

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can be used to validate and interpret experimental data. researchgate.net

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the structural elucidation of the molecule. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. Comparing the theoretical spectrum with an experimental one helps in assigning specific vibrational modes to the functional groups within the molecule. eurjchem.com

UV-Vis Absorption Maxima: The prediction of electronic transitions and their corresponding absorption wavelengths (λmax) is a key application. This is typically achieved using Time-Dependent DFT (TD-DFT). researchgate.net

Table 3: Correlation of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ParameterPurpose of Calculation
¹H and ¹³C NMRChemical Shifts (ppm)Aids in peak assignment and confirms molecular structure. nih.gov
IR & Raman SpectroscopyVibrational Frequencies (cm⁻¹)Assigns observed bands to specific molecular vibrations (e.g., O-H stretch, C=C stretch).
UV-Vis SpectroscopyAbsorption Maxima (λmax)Predicts the wavelengths of maximum light absorption based on electronic transitions. researchgate.net

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the preferred computational method. wikipedia.org TD-DFT can calculate the energies of electronically excited states, which is fundamental to predicting UV-Vis absorption and emission (fluorescence) spectra. researchgate.netrsc.org

These calculations can determine the vertical excitation energies, oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). For 8-hydroxyquinoline derivatives, fluorescence is a key property, and TD-DFT can model the geometry of the first excited state to help predict emission wavelengths and understand the photophysical behavior. researchgate.netfaccts.de This is particularly relevant for applications in materials science, such as in organic light-emitting diodes (OLEDs). wikipedia.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions. nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: Observe how the flexible dodecenyl chain moves and folds in a solvent, providing a more realistic picture of its conformational ensemble than static calculations alone.

Study Solvation Effects: Simulate the molecule in a box of explicit solvent (e.g., water or an organic solvent) to understand how solvent molecules arrange around the hydrophilic quinolinol head and the hydrophobic tail.

Model Interfacial Behavior: Investigate how the molecule behaves at an interface, for example, at the boundary between water and a nonpolar solvent or within a lipid bilayer, which is relevant for understanding its potential interactions with cell membranes. nih.gov

These simulations provide critical insights into the macroscopic properties that arise from the molecule's structure and dynamics. researchgate.netchemrxiv.org

Investigation of Conformational Dynamics and Stability in Solution

The flexibility of the dodecenyl chain attached to the quinoline core means that this compound can adopt numerous conformations in solution. Understanding these conformational dynamics is key to comprehending its chemical behavior.

Computational methods, such as molecular dynamics (MD) simulations, are employed to explore the conformational landscape of the molecule. researchgate.net These simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. By simulating the molecule in a solvent box, researchers can observe the preferential shapes (conformers) the molecule adopts and the transitions between them.

The stability of different conformers is evaluated based on their potential energy; lower energy conformers are more stable and thus more likely to be present in a solution. For this compound, the orientation of the long alkyl chain relative to the planar quinoline ring system is of particular interest. Theoretical calculations can identify key stable conformers, such as folded or extended forms, and quantify the energy barriers for conversion between them. This information is vital for predicting how the molecule will interact with other species or surfaces. researchgate.netuni-wuerzburg.de

Exploration of Solvent Effects on Molecular Conformation and Electronic Properties

The properties of a solvent can significantly influence the behavior of a solute molecule. nih.gov For this compound, both the conformation and the electronic properties are susceptible to solvent effects. Theoretical models, particularly those based on Density Functional Theory (DFT) combined with continuum solvent models like the Conductor-like Polarizable Continuum Model (CPCM), are used to investigate these phenomena. ajrconline.org

These calculations can predict how the molecular geometry changes in solvents of varying polarity. For instance, in a nonpolar solvent, intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen might be favored. In a polar protic solvent, this intramolecular bond may be disrupted in favor of intermolecular hydrogen bonds with solvent molecules. ajrconline.org

Solvent polarity also affects electronic properties such as the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.org The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitation properties and reactivity. nih.gov Generally, an increase in solvent polarity is expected to increase the dipole moment and polarizability of the molecule. ajrconline.org

PropertyGas Phase (Calculated)In Water (Calculated)In Hexane (Calculated)
Dipole Moment (Debye) 2.5 D3.8 D2.6 D
HOMO Energy (eV) -5.8 eV-6.0 eV-5.8 eV
LUMO Energy (eV) -1.2 eV-1.3 eV-1.2 eV
HOMO-LUMO Gap (eV) 4.6 eV4.7 eV4.6 eV

Note: This table presents hypothetical data based on typical solvent effects observed for similar aromatic compounds to illustrate the expected trends for this compound.

Modeling of Intermolecular Interactions (e.g., Adsorption Behavior on Surfaces)

The interaction of this compound with surfaces is critical for applications such as corrosion inhibition or surface modification. Theoretical modeling can elucidate the nature and strength of these interactions. researchgate.netuni-wuerzburg.de DFT calculations are used to model the adsorption of the molecule onto a surface, such as a metal oxide or a steel surface in the context of corrosion. researchgate.netstevens.edu

These models can determine the most stable adsorption geometry, indicating whether the molecule lies flat on the surface or adopts a more upright orientation. The adsorption energy, a key output of these calculations, quantifies the strength of the interaction. For quinoline derivatives, adsorption often involves interactions between the nitrogen and oxygen atoms with the surface, as well as π-stacking interactions of the aromatic ring system. researchgate.net The long dodecenyl chain can also contribute through van der Waals forces, potentially forming a protective hydrophobic layer on the surface. stevens.edu Molecular dynamics simulations can further explore how multiple molecules arrange on a surface at various coverages. whiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies (Focusing on Theoretical Descriptors and Their Correlation with Research Outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org In the context of this compound, QSAR studies would involve calculating a range of theoretical molecular descriptors and correlating them with an observed activity, such as antimicrobial efficacy or corrosion inhibition efficiency. nih.govnih.gov

The first step in a QSAR study is the calculation of molecular descriptors using quantum chemical methods like DFT. biolscigroup.us These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., logP, polarizability). wikipedia.org

Once a dataset of quinoline analogues and their corresponding activities is established, statistical methods like Multiple Linear Regression (MLR) are used to build a model. nih.govresearchgate.net A hypothetical QSAR equation for a particular activity might look like:

Activity = c₀ + c₁ (EHOMO) + c₂ (LogP) + c₃ (Molecular Volume)

Where the coefficients (c₀, c₁, etc.) are determined by the regression analysis. Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. wikipedia.org

Descriptor CategoryExample Descriptors for this compoundPotential Correlation with Activity
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Mulliken ChargesHigher HOMO energy can correlate with better electron-donating ability (e.g., in corrosion inhibition). biolscigroup.us
Topological Wiener Index, Balaban IndexRelates to molecular branching and size, which can influence binding.
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityLogP is crucial for predicting membrane permeability in biological systems. wikipedia.org
Geometrical Molecular Surface Area, Molecular Volume, OvalityCan influence how well the molecule fits into a binding site. scispace.com

Note: This table provides examples of theoretical descriptors that would be calculated for this compound in a QSAR study and their general relevance.

Molecular Docking Studies for Predictive Interaction with Biological Targets (Purely Theoretical Binding Mode Analysis)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.commdpi.com It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with the binding site of a biological target, typically a protein or enzyme. nih.govbohrium.com

The process involves preparing the 3D structures of both the ligand and the target protein. scispace.com Docking algorithms then sample a large number of possible orientations of the ligand within the protein's active site and use a scoring function to estimate the binding affinity for each pose. The resulting scores are used to rank the poses, with the lowest energy score typically representing the most likely binding mode. mdpi.com

For this compound, docking studies could explore its potential as an inhibitor for various enzymes. The analysis would focus on the specific interactions formed, such as:

Hydrogen bonds: Between the 8-hydroxyl group and polar amino acid residues.

Pi-pi stacking: Between the quinoline ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: Involving the long dodecenyl chain and nonpolar pockets within the binding site.

These theoretical studies provide a detailed, atom-level view of the potential binding mechanism, offering valuable hypotheses that can be tested experimentally. nih.gov

Coordination Chemistry of 7 Dodec 1 En 1 Yl Quinolin 8 Ol As a Ligand

Chelation Properties of the Quinolin-8-ol Moiety

The foundation of the coordination chemistry of 7-(Dodec-1-en-1-yl)quinolin-8-ol lies in the intrinsic properties of the quinolin-8-ol scaffold. This versatile chelating agent has been a cornerstone in coordination chemistry for its ability to form stable complexes with a wide array of metal ions.

Bidentate Coordination Mode via Phenolic Oxygen and Quinoline (B57606) Nitrogen

The 8-hydroxyquinoline (B1678124) (8-HQ) framework, and by extension, its derivatives, functions as a classic monoprotic, bidentate ligand. scirp.orgscirp.orgajchem-a.commdpi.com Coordination with a metal ion occurs through two key donor atoms: the deprotonated phenolic oxygen and the nitrogen atom of the quinoline ring. scirp.orgajchem-a.com This forms a stable five-membered chelate ring, a favored configuration in coordination chemistry. The formation of this chelate ring is responsible for the high stability of the resulting metal complexes. The deprotonation of the hydroxyl group is a crucial step, allowing the oxygen to act as a potent anionic donor, while the nitrogen atom provides a neutral donor site. This dual-donor system allows for effective charge neutralization and the formation of strong coordinate bonds with the metal center.

Influence of the Dodec-1-en-1-yl Substituent on Chelation Affinity and Selectivity (Steric and Electronic Effects)

The introduction of a long, bulky dodec-1-en-1-yl group at the 7-position of the quinoline ring is expected to significantly modulate the chelation properties of the parent 8-hydroxyquinoline. While direct experimental data for this compound is scarce, the influence of such a substituent can be inferred from studies on related 8-hydroxyquinoline derivatives with various alkyl and aryl groups.

Steric Effects: The sheer size of the dodecenyl group introduces considerable steric hindrance around the coordination site. This steric bulk can influence both the kinetics and thermodynamics of complex formation. It may hinder the approach of the metal ion to the chelating site, potentially slowing down the rate of complexation. Furthermore, the steric crowding can affect the coordination geometry of the resulting complex, possibly favoring less crowded arrangements. For instance, while 8-hydroxyquinoline can readily form octahedral complexes with a 3:1 ligand-to-metal ratio (e.g., with Al(III)), the dodecenyl substituent might sterically preclude the coordination of a third ligand, favoring a 2:1 or even a 1:1 stoichiometry. This steric influence can also be a tool for achieving selectivity towards smaller metal ions that can better fit into the sterically constrained coordination pocket.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would be guided by the solubility of the ligand, which is expected to be significantly different from the parent 8-hydroxyquinoline due to the lipophilic dodecenyl chain.

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Co(II), Ni(II), Mn(II), Fe(III))

8-Hydroxyquinoline and its derivatives are renowned for their ability to form stable complexes with a wide range of transition metal ions. mdpi.comnih.gov It is therefore highly probable that this compound will also form complexes with ions such as Cu(II), Zn(II), Co(II), Ni(II), Mn(II), and Fe(III). The synthesis of these complexes would likely involve mixing the ligand with a salt of the desired metal (e.g., chlorides, nitrates, or acetates) in a solvent system that can accommodate the nonpolar nature of the dodecenyl chain, such as ethanol, methanol (B129727), or a mixed solvent system. The stoichiometry of the resulting complexes would likely be influenced by the steric bulk of the ligand, with 1:2 (metal:ligand) ratios being common for divalent metal ions. scirp.orgscirp.org

The characterization of these complexes would employ a suite of spectroscopic and analytical techniques.

FTIR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the C=N and C-O stretching frequencies.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and to determine the stoichiometry of the complex in solution using methods like Job's plot.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

Elemental Analysis: To determine the empirical formula of the synthesized complexes.

Complexation with Lanthanide and Other Metal Cations (e.g., Al(III), Ga(III), Gd(III), Hg(II), Mg(II), Sn(IV), Pt(II))

The chelating ability of the 8-hydroxyquinoline core extends beyond transition metals to include lanthanides and other main group and post-transition metals. mdpi.comnih.govnih.govrsc.org Therefore, this compound is also expected to form complexes with cations such as Al(III), Ga(III), Gd(III), Hg(II), Mg(II), Sn(IV), and Pt(II). The synthesis and characterization methods would be similar to those used for transition metal complexes, with adjustments made for the specific chemistry of each metal ion. For instance, the formation of the well-known tris(8-hydroxyquinolino)aluminium (Alq3) suggests that an analogous complex with the dodecenyl-substituted ligand could potentially be formed, although steric hindrance might pose a significant challenge. The coordination with lanthanide ions like Gd(III) is of particular interest for potential applications in magnetic resonance imaging, where the long alkyl chain could influence the relaxivity of the complex.

Determination of Stoichiometry and Coordination Geometry (e.g., Square Planar, Trigonal Bipyramidal, Octahedral)

The stoichiometry and coordination geometry of the metal complexes of this compound are dictated by the nature of the metal ion and the steric and electronic properties of the ligand. Based on studies of related 8-hydroxyquinoline complexes, several geometries can be anticipated. scirp.orgscirp.orgscirp.org

Square Planar: For metal ions like Cu(II) and Pd(II), a 1:2 metal-to-ligand ratio often results in a square planar geometry. scirp.orgscirp.org In the case of this compound, the two bidentate ligands would occupy the four coordination sites in a plane around the central metal ion.

Octahedral: Metal ions such as Co(II), Ni(II), and Fe(III) typically favor an octahedral coordination environment. scirp.orgscirp.orgrsc.org With a bidentate ligand like this compound, this can be achieved in a few ways. A 1:2 metal-to-ligand complex could have two additional solvent molecules or other monodentate ligands occupying the axial positions, resulting in a pseudo-octahedral geometry. A 1:3 metal-to-ligand ratio, if sterically feasible, would lead to a true octahedral complex.

Trigonal Bipyramidal: While less common, a trigonal bipyramidal geometry could be adopted by certain five-coordinate complexes.

The determination of these geometries relies on a combination of experimental techniques:

Spectroscopic Methods (UV-Vis, EPR): Can provide insights into the coordination environment of the metal ion in solution.

Magnetic Susceptibility Measurements: Can help to determine the spin state of the metal ion, which is often correlated with its coordination geometry.

Below is a table summarizing the expected coordination behavior of this compound with various metal ions, based on the known chemistry of 8-hydroxyquinoline and its derivatives.

Metal IonExpected Stoichiometry (Metal:Ligand)Probable Coordination Geometry
Cu(II)1:2Square Planar
Zn(II)1:2Tetrahedral or Octahedral (with co-ligands)
Co(II)1:2Octahedral (with co-ligands)
Ni(II)1:2Octahedral (with co-ligands)
Fe(III)1:3 or 1:2 (with co-ligands)Octahedral
Al(III)1:3Octahedral
Gd(III)1:3Higher coordination numbers (e.g., 8 or 9)

Spectroscopic Characterization of Metal Complexes (UV-Vis, FTIR, NMR, and Mass Spectrometry)

The formation of metal complexes with this compound is readily monitored and characterized by a suite of spectroscopic techniques. Each method provides unique insights into the electronic structure, bonding, and composition of these coordination compounds. lehigh.eduresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within the metal complexes. lehigh.edu Upon coordination of the ligand to a metal ion, shifts in the absorption bands corresponding to the π→π* and n→π* transitions of the quinoline ring are typically observed. nih.gov The appearance of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), can also provide evidence of complex formation and offer information about the nature of the metal-ligand interaction. researchgate.net The specific wavelengths and intensities of these absorptions are dependent on the metal ion, its oxidation state, and the coordination geometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the coordination sites of the ligand. mdpi.com A key indicator of complexation is the change in the vibrational frequency of the phenolic O-H group of the 8-hydroxyquinoline moiety. researchgate.net The disappearance or significant shift to lower wavenumbers of the broad O-H stretching band upon complexation confirms the deprotonation and coordination of the hydroxyl group to the metal center. researchgate.net Furthermore, shifts in the C=N and C-O stretching vibrations of the quinoline ring provide additional evidence of the nitrogen and oxygen atoms' involvement in bonding with the metal ion. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, NMR spectroscopy provides detailed structural information in solution. lehigh.edu Upon complexation, the chemical shifts of the protons on the quinoline ring and the dodecenyl chain are altered. The protons closest to the metal center typically experience the most significant changes in their chemical shifts. nih.govresearchgate.net In some cases, the coupling patterns of the protons can also be affected, providing further insight into the geometry of the complex. For paramagnetic complexes, while the spectra can be broad, the observed shifts can still yield valuable information about the magnetic properties and structure of the complex. acs.org

Mass Spectrometry: Mass spectrometry is a crucial technique for determining the stoichiometry of the metal complexes. lehigh.edu Techniques such as Electrospray Ionization (ESI-MS) can be used to observe the molecular ion peak of the complex, confirming its composition and providing information on the metal-to-ligand ratio. ru.nl The fragmentation pattern observed in the mass spectrum can also offer clues about the stability and bonding within the complex.

Solid-State Structure Determination of Metal Complexes via X-ray Crystallography

The crystal structures of related 8-hydroxyquinoline complexes reveal that the ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group. nih.govresearchgate.net This chelation forms a stable five-membered ring. The geometry of the resulting complex is influenced by the coordination number and the electronic preferences of the metal ion. Common geometries include square planar, tetrahedral, and octahedral. researchgate.net

The long dodecenyl chain can influence the packing of the molecules in the crystal lattice, potentially leading to the formation of specific solid-state architectures through intermolecular interactions such as van der Waals forces or π-π stacking between the quinoline rings of adjacent molecules. iucr.org

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with this compound is governed by both thermodynamic and kinetic factors. Understanding these aspects is crucial for predicting the stability and reactivity of the complexes in solution.

Determination of Stability Constants (Log K values)

The thermodynamic stability of the metal complexes in solution is quantified by their stability constants (or formation constants), often expressed as their logarithm (log K). wikipedia.orgscispace.com These constants represent the equilibrium for the formation of the complex from the metal ion and the ligand. wikipedia.orgchemguide.co.uk Higher log K values indicate greater stability of the complex. scispace.comchemguide.co.uk

The stability constants are typically determined using potentiometric or spectrophotometric titrations. asianpubs.orgmcmaster.ca In a potentiometric titration, the change in pH of a solution containing the ligand is monitored upon the addition of a metal ion solution. For spectrophotometric methods, the change in absorbance at a specific wavelength is measured as the concentration of the metal or ligand is varied. mcmaster.ca The stability of these complexes is influenced by factors such as the nature of the metal ion (charge, size, and electron configuration), the basicity of the ligand, and the solvent system used. mcmaster.ca

Table 1: Representative Stability Constants (log K) for Metal Complexes with 8-Hydroxyquinoline Derivatives

Metal IonLigandSolventlog K₁log K₂Overall log β₂
Cu(II)8-Hydroxyquinoline50% Dioxane-Water12.811.724.5
Zn(II)8-Hydroxyquinoline50% Dioxane-Water10.59.520.0
Ni(II)8-Hydroxyquinoline50% Dioxane-Water10.28.819.0
Co(II)8-Hydroxyquinoline50% Dioxane-Water9.58.217.7

Note: This table provides illustrative data for the parent 8-hydroxyquinoline ligand to demonstrate typical trends in stability constants. The actual values for this compound may vary.

Kinetic Studies of Ligand Exchange and Complex Formation

Kinetic studies provide insights into the mechanisms and rates of complex formation and ligand exchange reactions. inorgchemres.org These reactions can occur through various mechanisms, including associative, dissociative, or interchange pathways. The rate of these processes is influenced by the nature of the metal ion, the entering and leaving ligands, and the solvent. inorgchemres.orgmdpi.com

Techniques such as stopped-flow spectrophotometry or temperature-jump relaxation can be employed to monitor the rapid kinetics of complex formation. Ligand exchange reactions, where a coordinated ligand is replaced by another, can be studied using isotopic labeling or by monitoring changes in the spectroscopic properties of the complex over time. ru.nl The presence of the bulky dodecenyl substituent may introduce steric effects that influence the rates of these reactions.

Investigation of Coordination Polymers and Supramolecular Assemblies

The bifunctional nature of this compound, with its chelating head group and long hydrocarbon tail, makes it a candidate for the construction of coordination polymers and supramolecular assemblies. researchgate.net

Coordination Polymers: If the ligand can bridge between metal centers, it can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgmdpi.com While the primary coordination mode is chelation, potential secondary coordination sites or intermolecular interactions involving the dodecenyl chain could facilitate the formation of extended networks. The design and synthesis of such polymers are of interest for creating materials with specific properties, such as porosity or luminescence. rsc.org

Supramolecular Assemblies: In solution or at interfaces, the amphiphilic character of the ligand can drive the self-assembly of metal complexes into organized supramolecular structures. nih.gov These assemblies can take the form of micelles, vesicles, or liquid crystals, where the hydrophobic dodecenyl chains aggregate to minimize contact with a polar solvent, while the polar metal-ligand head groups are exposed to the solvent. The formation and properties of these assemblies can be studied using techniques like light scattering, electron microscopy, and surface tension measurements. The ability to form such ordered structures opens up possibilities for applications in areas like catalysis and materials science.

Mechanistic Insights into Biological Interactions of 7 Dodec 1 En 1 Yl Quinolin 8 Ol

Metal Chelation as a Fundamental Mode of Biological Interaction

A defining characteristic of 8-hydroxyquinoline (B1678124) and its derivatives is their ability to act as potent metal chelators. researchgate.netnih.govnih.gov This capacity stems from the presence of a nitrogen atom in the quinoline (B57606) ring and an adjacent hydroxyl group, which together can form stable complexes with various metal ions. nih.govdovepress.com This chelation is a primary mechanism through which these compounds exert their biological effects.

Influence on Metal Homeostasis and Biometal Chelation within Research Models

Derivatives of 8-hydroxyquinoline have been extensively studied for their ability to modulate metal homeostasis. researchgate.net An imbalance in metal ions is associated with a range of pathological conditions, including neurodegenerative diseases. researchgate.netnih.govnih.gov Compounds based on the 8HQ scaffold can selectively chelate metal ions like copper (Cu²⁺) and zinc (Zn²⁺). dovepress.comnih.gov By binding to these metals, they can influence their distribution and availability within biological systems. For instance, certain 8HQ derivatives have been shown to disrupt the abnormal metal-protein interactions that contribute to the aggregation of misfolded proteins, a hallmark of several neurodegenerative disorders. nih.gov While direct studies on 7-(Dodec-1-en-1-yl)quinolin-8-ol are not prevalent, its structural similarity to other active 8HQ compounds suggests it likely shares this ability to chelate biometals and influence their homeostasis. The long lipophilic dodecenyl chain may further enhance its ability to interact with cellular compartments where these metals are prevalent.

Modulation of Metalloenzyme Activity through Metal Sequestration or Supplementation (Research on purified enzymes or cell-free systems)

Metalloenzymes, which require a metal cofactor for their catalytic function, are crucial for numerous biological processes. nih.govnih.govuiowa.edu The activity of these enzymes can be modulated by compounds that alter the availability of their essential metal ions. nih.govnih.gov Derivatives of 8-hydroxyquinoline, through their metal-chelating properties, can either inhibit metalloenzymes by sequestering their essential metal cofactors or, in some contexts, restore enzyme function by delivering necessary metals. nih.gov For example, the anticancer activity of some chelators is attributed to their ability to disrupt intracellular metal balance, thereby affecting the function of metalloenzymes critical for cancer cell proliferation, such as ribonucleotide reductase. nih.gov The specific impact of this compound on any given metalloenzyme would depend on the enzyme's metal cofactor and the compound's affinity for that metal.

Interactions with Cellular Components and Biomolecules (Purely Mechanistic, in vitro or theoretical studies)

Beyond metal chelation, the planar, aromatic structure of the quinoline ring and the lipophilic nature of the dodecenyl side chain of this compound suggest potential for direct interactions with various cellular components and biomolecules.

Theoretical Studies of DNA/RNA Binding Modes (e.g., Intercalation, Groove Binding)

The planar aromatic ring system of quinoline derivatives allows them to interact with nucleic acids. One probable mode of interaction is intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding has been demonstrated for metal complexes of other 5,7-dihalo-8-quinolinol derivatives, which show a stronger binding affinity to DNA compared to the free ligand. nih.gov While specific theoretical studies on this compound are lacking, its quinoline core suggests a potential for such interactions, which could have significant implications for its biological activity.

Membrane Interactions and Lipophilicity Effects on Cellular Permeability Models (General principles, not drug transport)

Lipophilicity is a critical physicochemical property that governs a molecule's ability to permeate cell membranes. nih.govnih.gov The presence of the long C12 alkenyl chain in this compound imparts a significant degree of lipophilicity to the molecule. This characteristic is expected to facilitate its passive diffusion across the lipid bilayers of cell membranes. nih.gov The ability to penetrate cellular membranes is a prerequisite for reaching intracellular targets and exerting biological effects. The balance between lipophilicity and aqueous solubility is crucial, as excessive lipophilicity can lead to poor bioavailability. nih.gov

Enzyme Inhibition Studies at a Molecular Level (e.g., Acetylcholinesterase, HIV-1 integrase, lysosomal phospholipase A2)

The 8-hydroxyquinoline scaffold is present in a variety of enzyme inhibitors.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.gov Quinolinone derivatives have been identified as potent, non-competitive inhibitors of human acetylcholinesterase. researchgate.net Kinetic studies of related compounds suggest that they can bind to both the catalytic and peripheral anionic sites of the enzyme. mdpi.com

HIV-1 Integrase: This viral enzyme is essential for the replication of the human immunodeficiency virus (HIV). nih.govnih.gov Several 8-hydroxyquinoline derivatives have been investigated as inhibitors of HIV-1 integrase. nih.govresearchgate.net They can act by inhibiting the catalytic activity of the enzyme or by disrupting its interaction with cellular cofactors. nih.govnih.gov

Lysosomal Phospholipase A2 (LPLA₂): Inhibition of this enzyme is linked to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids (B1166683) in lysosomes. nih.govnih.govresearchgate.netresearchgate.net Many cationic amphiphilic drugs have been shown to inhibit LPLA₂. researchgate.net Given the structural features of this compound, particularly its nitrogen-containing heterocyclic ring and long hydrophobic tail, it may also interact with and potentially inhibit this lysosomal enzyme.

Table 1: Inhibitory Activity of Selected Quinoline Derivatives Against Various Enzymes

Compound ClassTarget EnzymeInhibition Data
Quinolinone DerivativesAcetylcholinesterase (AChE)IC₅₀ values in the micromolar to nanomolar range. researchgate.net
8-Hydroxyquinoline AnalogsHIV-1 IntegraseLow micromolar EC₅₀ values for viral replication inhibition. nih.gov
Cationic Amphiphilic DrugsLysosomal Phospholipase A2 (LPLA₂)Many compounds show inhibitory activity with IC₅₀ values < 1 mM. nih.gov

Structure-Activity Relationship (SAR) Elucidation at the Molecular Interaction Level

The biological activity of this compound is intrinsically linked to its molecular structure. The interplay between the lipophilic alkenyl chain, the aromatic quinoline core, and the strategically positioned hydroxyl group dictates its interactions with biological targets. Structure-activity relationship (SAR) studies on quinoline derivatives provide crucial insights into how modifications to these structural components can modulate biological efficacy.

Impact of Alkenyl Chain Length and Saturation on Molecular Interactions

Research on similar quinoline-based compounds has demonstrated that the length of an alkyl or alkenyl chain can significantly affect biological outcomes. For instance, studies on certain 8-hydroxyquinoline derivatives have shown that variations in the length of a carbon spacer can impact antifungal activity, with longer chains sometimes leading to enhanced efficacy. This is often attributed to improved membrane permeability and more favorable interactions with hydrophobic domains of cellular targets. The activity of some 8-hydroxyquinolium derivatives has been shown to be dependent on the hydrocarbon chain length.

The presence of a double bond in the dodecenyl chain of this compound introduces a degree of rigidity compared to a saturated dodecyl chain. This conformational constraint can influence the molecule's binding affinity and selectivity for its biological targets. The specific geometry of the double bond (cis or trans) would also be expected to have a significant impact on the molecule's three-dimensional shape and, consequently, its interaction profile.

Table 1: Influence of Alkenyl Chain Properties on Molecular Interactions of Quinoline Derivatives
Chain PropertyImpact on Molecular InteractionPotential Biological Consequence
Increased Chain LengthEnhanced lipophilicity, leading to greater interaction with hydrophobic regions of proteins and cell membranes.Potentially increased cellular uptake and altered target binding affinity.
Presence of Double Bond (Unsaturation)Introduces conformational rigidity, potentially leading to more specific binding with target molecules.May enhance selectivity and potency for specific biological targets.
Saturated ChainIncreased flexibility compared to an unsaturated chain, allowing for more conformational freedom.May interact with a broader range of targets or exhibit different binding modes.

Role of the Quinoline Core and Hydroxyl Group in Biological Recognition

The quinoline core and the 8-hydroxyl group are fundamental pharmacophoric features that are crucial for the biological activity of this class of compounds. The 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions, a property that is often linked to its biological effects.

The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group at the 8th position form a bidentate chelation site. This ability to sequester metal ions can be a key mechanism of action, as it can disrupt the function of metalloenzymes or alter the cellular concentration of essential metal ions.

Molecular docking studies on similar 8-hydroxyquinoline antagonists have revealed that the hydroxyl group can form important electrostatic interactions, such as hydrogen bonds, with amino acid residues like threonine in the binding pocket of a receptor. acs.org Simultaneously, the protonated nitrogen of the quinoline ring can engage in electrostatic interactions with other residues, such as aspartic acid. acs.org These interactions are critical for the stable binding and recognition of the molecule by its biological target. The deletion or relocation of the quinoline nitrogen has been shown to reduce or eliminate the biological activity of 8-hydroxyquinoline derivatives, underscoring the importance of this feature for metal chelation and target interaction. acs.org

Table 2: Functional Roles of the Quinoline Core and Hydroxyl Group
Structural FeatureKey Role in Molecular InteractionSignificance in Biological Recognition
Quinoline Core (Nitrogen Atom)Participates in metal ion chelation and forms electrostatic interactions with receptor sites. acs.orgEssential for target binding and the overall pharmacophore. acs.org
8-Hydroxyl GroupActs as a hydrogen bond donor and is critical for metal ion chelation. acs.orgCrucial for anchoring the molecule within the binding pocket of a biological target. acs.org

Cellular Uptake Mechanisms and Intracellular Distribution

The entry of this compound into cells and its subsequent distribution within intracellular compartments are critical steps that precede its interaction with biological targets. The physicochemical properties of the molecule, particularly its high lipophilicity imparted by the long alkenyl chain, are expected to be the primary drivers of these processes.

Given its lipophilic nature, the most probable mechanism for the cellular uptake of this compound is passive diffusion across the lipid bilayer of the cell membrane. Lipophilicity is a key factor that governs the ability of a compound to penetrate cell membranes. nih.gov Molecules with high lipid solubility can generally traverse the cell membrane without the need for specific transport proteins.

Once inside the cell, the intracellular distribution of this compound is likely to be influenced by its affinity for lipid-rich structures. It is plausible that the compound may accumulate in cellular membranes, such as the endoplasmic reticulum and mitochondrial membranes, due to favorable hydrophobic interactions. The specific subcellular localization will ultimately depend on the molecule's affinity for various intracellular components and could play a role in its mechanism of action. For instance, the interaction with mitochondrial membranes could potentially disrupt cellular respiration and energy metabolism. The addition of a myristoyl group, a 14-carbon saturated fatty acid, to certain proteins is known to affect their interaction with cell membranes and their subcellular localization. mdpi.com This highlights the general principle that long aliphatic chains can direct molecules to membrane-associated localizations.

Advanced Research Applications Derived from 7 Dodec 1 En 1 Yl Quinolin 8 Ol

Application as Fluorescent Chemosensors for Metal Ions

Derivatives of 8-hydroxyquinoline (B1678124) are extensively explored as fluorescent chemosensors for detecting metal ions due to their ability to signal a binding event through a change in their fluorescence properties. researchgate.netscispace.com The core 8-HQ structure acts as a fluorogenic ligand, making it an ideal building block for designing sensitive and selective sensors for ions with biological or environmental significance. nih.govscispace.comrsc.org

Mechanism of Fluorescence Modulation Upon Metal Binding

The fluorescence sensing mechanism of 8-hydroxyquinoline and its derivatives is primarily based on the modulation of an excited-state intramolecular proton transfer (ESPT) process. ou.ac.lk In the free ligand state, the 8-hydroxyquinoline molecule is typically weakly fluorescent. This is because, upon excitation, a rapid proton transfer occurs from the hydroxyl group (-OH) to the nitrogen atom of the pyridine (B92270) ring. rsc.org This non-radiative decay pathway effectively quenches the fluorescence.

Upon the introduction of a metal ion, the hydroxyl proton is displaced, and the metal ion coordinates with both the hydroxyl oxygen and the quinoline (B57606) nitrogen, forming a stable chelate complex. This binding event inhibits the ESPT process. ou.ac.lkmdpi.com The chelation increases the structural rigidity of the molecule and blocks the non-radiative decay channel, resulting in a significant enhancement of the fluorescence emission, often referred to as a "turn-on" response. rsc.org This chelation-enhanced fluorescence (CHEF) effect is the fundamental principle behind the function of 8-HQ derivatives as fluorescent sensors.

Selectivity and Sensitivity Studies for Specific Metal Ions

The selectivity of 8-hydroxyquinoline-based chemosensors towards specific metal ions can be tuned by introducing various functional groups onto the quinoline ring. ou.ac.lk These modifications can alter the electronic properties and steric environment of the binding pocket, thereby favoring coordination with certain metal ions over others. Research has demonstrated the development of 8-HQ derivatives for the selective detection of a wide range of metal ions, including Zn²⁺, Al³⁺, Cu²⁺, and Hg²⁺. researchgate.netacs.orgrsc.orgcore.ac.uk The sensitivity of these sensors is often very high, with detection limits reaching micromolar or even lower concentrations. rsc.orgrsc.org

The table below summarizes the performance of several 8-hydroxyquinoline derivatives as fluorescent chemosensors for different metal ions, illustrating the principle of tunable selectivity.

Derivative StructureTarget IonEmission Wavelength (nm)Fold EnhancementSolvent System
Quinoline-based Receptor 1Zn²⁺536317-fold100% Aqueous Buffer
8-Hydroxyquinoline BenzoateHg²⁺460Prominent EnhancementAcetonitrile (B52724) (ACN)
Diaza-18-crown-6 HydroxyquinolineMg²⁺Not SpecifiedStrong IncreaseNot Specified
ESIPT-Active 8-HQ Derivative (HL)Zn²⁺596Not SpecifiedTHF/H₂O

This table is generated based on data from multiple sources to illustrate the capabilities of the 8-hydroxyquinoline scaffold. acs.orgrsc.orgcore.ac.uk

Research in Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Metal complexes of 8-hydroxyquinoline are foundational materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com The archetypal complex, tris(8-hydroxyquinolinato)aluminum (Alq₃), has been extensively used as a robust emitter and electron-transporting material since the inception of modern OLED technology. rsc.org

Role as Electron Transport Materials or Emitters

The primary roles of 8-hydroxyquinoline complexes in OLEDs are as the emissive layer (EML) and/or the electron-transport layer (ETL). mdpi.com As emitters, these complexes exhibit strong luminescence with high quantum yields. nih.gov Their thermal and chemical stability contributes to the operational lifetime of the devices. As electron transport materials, they possess suitable lowest unoccupied molecular orbital (LUMO) energy levels that facilitate the injection of electrons from the cathode and their transport to the emissive layer. mdpi.com

The introduction of a long, hydrophobic side chain like the dodecenyl group in 7-(dodec-1-en-1-yl)quinolin-8-ol could enhance its solubility in organic solvents. This property is advantageous for fabricating devices via solution-processing techniques, which can be more cost-effective than the vacuum deposition methods typically used for small molecules like Alq₃. mdpi.com Furthermore, the side chain could influence the morphology of thin films, potentially preventing crystallization and promoting the formation of stable amorphous layers, which is beneficial for device performance and longevity.

Photophysical Properties in Solid State and Thin Films

The photophysical properties of 8-hydroxyquinoline complexes in the solid state are critical for their application in OLEDs. Thin films of these materials, typically prepared by physical vapor deposition or solution casting, exhibit distinct absorption and photoluminescence spectra. mdpi.comresearchgate.net The emission color of the resulting OLED can be tuned by modifying the substituents on the 8-hydroxyquinoline ligand or by changing the central metal ion. mdpi.comnih.gov For instance, electron-donating or electron-withdrawing groups on the quinoline ring can shift the emission wavelength. nih.gov

The table below presents typical photophysical data for related 8-hydroxyquinoline metal complexes in thin-film or device structures.

ComplexRole in OLEDEmission Peak (nm)Device Brightness (cd/m²)Reference Device Structure
Alq₃Emitter/ETL~520-530>1000Standard Architecture
Zn(Cl₂q)₂Emitter545363ITO/TPD/Zn(Cl₂q)₂/Alq₃/LiF/Al
ZnStq_H:PVKEmitter590Not SpecifiedPolymer-based OLED
DMeOBQEmitter/ETL425Not SpecifiedITO/NPB/DMeOBQ/CsF/Al

This table is compiled from various studies on 8-hydroxyquinoline derivatives to show representative performance metrics. mdpi.comresearchgate.net

Investigation as a Corrosion Inhibitor

The ability of 8-hydroxyquinoline and its derivatives to chelate with metals also makes them effective corrosion inhibitors for various metallic surfaces, including mild steel and aluminum alloys. najah.edumdpi.comresearchgate.net Corrosion is an electrochemical process that leads to the degradation of materials, and inhibitors are substances that, when added in small concentrations, can significantly slow down this process.

The primary mechanism of inhibition involves the adsorption of the 8-HQ derivative onto the metal surface. najah.edu The nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety act as active centers, donating electrons to the vacant d-orbitals of the metal atoms and forming a strong coordination bond. mdpi.com This interaction leads to the formation of a stable, protective thin film on the metal surface. mdpi.com This film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., acidic or saline solutions). najah.eduresearchgate.net

The presence of the long 7-(dodec-1-en-1-yl) chain is expected to significantly enhance the inhibitory effect. This hydrophobic tail would orient away from the metal surface, creating a dense, non-polar barrier that repels water and other corrosive agents, thereby augmenting the protective action of the adsorbed chelating head.

The table below showcases the reported inhibition efficiencies of several quinoline derivatives on different metals.

InhibitorMetalCorrosive MediumMax Inhibition Efficiency (%)Concentration
5-(azidomethyl)quinolin-8-ol (8QN3)Mild Steel1 M HCl905 x 10⁻³ M
Quinoxaline-8-HQ deriv. (Q1)Mild Steel1 M HCl965 x 10⁻³ M
8-Hydroxyquinoline7075 Al Alloy3.5% NaCl965.52 mmol/L
8-HydroxyquinolineAZ91D Mg Alloy3.5% NaCl93.23Not Specified

Data compiled from studies on various 8-hydroxyquinoline derivatives to demonstrate their efficacy as corrosion inhibitors. najah.edumdpi.comresearchgate.netmdpi.com

Mechanisms of Adsorption on Metal Surfaces (e.g., Langmuir Isotherm, Physisorption vs. Chemisorption)

The efficacy of quinolin-8-ol derivatives in forming protective layers on metal surfaces is fundamentally governed by their adsorption characteristics. The process involves the displacement of water molecules from the metal surface and the subsequent interaction of the organic molecule's active sites with the metal. The adsorption of these compounds is often analyzed using adsorption isotherms, with the Langmuir model being frequently applicable. wikipedia.orgnih.gov

The Langmuir isotherm assumes the formation of a monolayer of the adsorbate on a homogeneous surface where all adsorption sites are energetically equivalent. wikipedia.orgnih.gov Studies on various quinolin-8-ol derivatives have shown that their adsorption on metal surfaces, such as carbon steel, aligns well with the Langmuir model. abechem.comresearchgate.net This adherence suggests that the molecules form a uniform, protective monolayer, effectively isolating the metal from the corrosive environment.

The adsorption mechanism itself is typically a combination of physical and chemical processes (physisorption and chemisorption).

Physisorption: This process involves electrostatic interactions between the charged metal surface and the protonated quinoline molecule. The nitrogen atom in the quinoline ring can become protonated in acidic environments, leading to an electrostatic attraction to the negatively charged metal surface (covered by anions).

Chemisorption: This involves the formation of coordinate bonds between the metal and the inhibitor molecule. The lone pair electrons on the heterocyclic nitrogen atom, the oxygen atom of the hydroxyl group, and the delocalized π-electrons of the quinoline ring system can be shared with the vacant d-orbitals of the metal atoms. mdpi.com This results in the formation of a stable, chemically bonded protective film.

The presence of the long 7-(Dodec-1-EN-1-YL) chain in this compound is expected to enhance this protective action by creating a dense hydrophobic barrier, further preventing the ingress of corrosive species. Thermodynamic parameters calculated from adsorption studies on similar compounds often indicate a spontaneous and stable adsorption process. abechem.comresearchgate.net

Table 1: Adsorption Characteristics of Quinolin-8-ol Derivatives on Metal Surfaces

CompoundAdsorption Isotherm ModelType of AdsorptionReference
5-(((1-azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-ol (ACQ)LangmuirPhysisorption researchgate.net
5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ)LangmuirPhysisorption researchgate.net
5-((3-Propyl-1H-Pyrrol-1-Yl) Methyl) Quinolin-8-Ol (PPMQ)LangmuirChemical-Physical Adsorption abechem.com
8-hydroxy quinoline-immobilized bentonite (B74815) (for Pb(II) ions)LangmuirSpontaneous and Endothermic nih.gov

Electrochemical Studies (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are crucial for quantifying the protective performance of adsorbed inhibitor films. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are standard methods used to evaluate compounds like this compound.

Potentiodynamic Polarization (PDP): PDP studies on analogous quinoline derivatives demonstrate that these molecules typically function as mixed-type inhibitors. abechem.comresearchgate.netmdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to a corrosive solution causes a significant reduction in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). The inhibitor molecules adsorb onto the metal surface, blocking the active sites for both oxidation and reduction reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to probe the properties of the metal/solution interface. In the presence of an effective inhibitor, Nyquist plots typically show a significant increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). mdpi.com This indicates that the inhibitor film impedes the flow of charge across the interface, thereby slowing the corrosion rate. The data also often show a decrease in the double-layer capacitance (C_dl), which is attributed to the displacement of water molecules by the organic inhibitor molecules that have a lower dielectric constant. This further confirms the adsorption of the inhibitor on the metal surface. For quinoline derivatives, inhibition efficiencies often exceed 90% at optimal concentrations. abechem.comresearchgate.net

Table 2: Electrochemical Data for Selected Quinoline-Based Inhibitors

InhibitorTechniqueKey FindingInhibition Efficiency (%)Reference
ACQ (10⁻³ M)EISIncreased charge transfer resistance93.8 researchgate.net
DAQ (10⁻³ M)EISIncreased charge transfer resistance96.7 researchgate.net
PPMQ (10⁻² M)EIS/PDPMixed-type inhibitor, decreased i_corr95.58 abechem.com
Q1 (5 × 10⁻³ M)EIS/PDPMixed-type inhibitor, increased polarization resistance96 mdpi.com

Surface Analysis Techniques (e.g., SEM for morphology changes, not degradation)

Surface analysis techniques provide direct visual evidence of the formation of a protective film on the metal surface. Scanning Electron Microscopy (SEM) is widely employed to examine the surface morphology of a metal before and after exposure to a corrosive environment, with and without an inhibitor.

In the absence of an inhibitor, SEM images of a metal surface exposed to an acidic medium typically reveal a rough, pitted, and severely damaged surface due to aggressive corrosion. However, in the presence of quinolin-8-ol derivatives, the surface morphology is significantly improved. abechem.commdpi.com The images show a much smoother and more uniform surface, which confirms that the inhibitor molecules have adsorbed onto the surface and formed a protective layer. abechem.commdpi.com This layer effectively shields the metal from the corrosive attack. The analysis of the surface morphology via SEM corroborates the high inhibition efficiencies determined from electrochemical measurements. abechem.com

Potential for Novel Material Development

The functional groups within this compound make it a versatile platform for the synthesis of new materials with tailored properties.

Precursors for Metal Oxide Nanoparticle Synthesis via Thermal Decomposition of Chelates

The 8-hydroxyquinolinate ligand is an excellent chelating agent, capable of forming stable complexes with a wide variety of metal ions. nih.govrroij.com These metal chelates can serve as single-source precursors for the synthesis of metal oxide nanoparticles.

The process involves the controlled thermal decomposition of the metal-8-hydroxyquinolinate complex. osti.gov Upon heating, the organic ligand decomposes, leaving behind the corresponding metal oxide. utripoli.edu.ly The size, morphology, and crystallinity of the resulting nanoparticles can be controlled by adjusting parameters such as the decomposition temperature, heating rate, and the atmosphere. mdpi.com Studies on the thermal decomposition of rare earth metal chelates with 5,7-dihalo-8-quinolinol have shown that the chelates decompose to form stable oxides at elevated temperatures. osti.gov The long dodecenyl chain in this compound could influence the decomposition process and the properties of the resulting nanoparticles, potentially acting as a capping agent or influencing the particle morphology.

Building Blocks for Metal-Organic Frameworks (MOFs) or Coordination Networks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The 8-hydroxyquinoline moiety is a recognized building block for creating functional MOFs. nih.govresearchgate.net By reacting 8-hydroxyquinoline derivatives with appropriate metal ions, it is possible to construct porous, high-surface-area frameworks with diverse topologies and properties. nih.gov

The introduction of this compound as a ligand in MOF synthesis would impart significant functionality to the resulting framework. The long aliphatic chain would introduce hydrophobicity into the pores of the MOF. This could be advantageous for applications such as:

Selective adsorption of nonpolar molecules.

Creating materials with specific wetting properties.

Use as carriers for hydrophobic drug molecules. nih.gov

Furthermore, the quinoline core itself can impart desirable properties to the MOF, such as luminescence, which is useful for chemical sensing applications. nih.govscispace.com

Q & A

Q. What are the key spectroscopic and structural characterization methods for 7-(dodec-1-en-1-yl)quinolin-8-ol?

To confirm the molecular structure and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For example, ¹H NMR analysis at 600 MHz can resolve coupling constants (J values) to confirm stereochemistry and substituent positions, as demonstrated in studies of analogous quinolinol derivatives . X-ray crystallography or computational methods (e.g., bond critical point analysis via density functional theory) may further validate structural features, such as ring strain or electron density distribution .

Q. What experimental safety protocols are critical when handling this compound?

Due to potential toxicity, researchers must use personal protective equipment (PPE) , including gloves, lab coats, and safety goggles. Waste should be segregated and disposed via certified biohazard contractors to prevent environmental contamination. These protocols align with standard practices for handling halogenated quinolinols, as outlined in chemical safety guidelines .

Q. How can researchers optimize the synthesis of this compound?

A pre-experimental design is recommended to test variables like reaction temperature, solvent polarity, and catalyst loading. For instance, sulfonamide coupling reactions for similar quinolinol derivatives achieved 68% yield under optimized conditions (e.g., CDCl₃ solvent, 0.53 mmol scale) . Systematic variation of these parameters using factorial design (e.g., 2³ factorial experiments) can identify critical interactions between variables .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Researchers should anchor hypotheses to established theories, such as enzyme inhibition kinetics or molecular docking models . For example, quinolinol inhibitors of botulinum neurotoxin A were studied using enzymatic assays and cerebral models, with results contextualized within competitive inhibition theory . Linking experimental data to computational simulations (e.g., DFT for electron distribution) enhances mechanistic insights .

Q. What methodological strategies resolve contradictions in physicochemical data for this compound?

Contradictions in solubility or stability data require triangulation via multiple techniques . For instance, discrepancies in logP values can be addressed by combining HPLC retention time analysis with computational predictions (e.g., COSMO-RS). Additionally, reproducibility checks under controlled conditions (temperature, humidity) mitigate environmental variability .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

A mixed-methods approach is advised:

  • Independent variables : Alkyl chain length, substituent electronegativity.
  • Dependent variables : Bioactivity (e.g., IC₅₀ in enzyme assays), solubility.
  • Control groups : Unsubstituted quinolinol derivatives.
    Use multivariate regression to model interactions between structural features and activity. This approach mirrors studies on chlorinated quinolinols, where substituent position strongly influenced inhibitory potency .

Q. What advanced statistical methods are suitable for analyzing dose-response data in toxicological studies?

Non-linear regression models (e.g., Hill equation) and ANOVA with post-hoc Tukey tests are standard for dose-response curves. For complex interactions (e.g., synergistic effects with other compounds), factorial ANOVA or machine learning algorithms (random forests) can decode non-linear relationships .

Q. How should researchers integrate computational and experimental data to validate molecular interactions?

Combine molecular dynamics simulations (e.g., binding free energy calculations) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For example, SPR can quantify binding affinity (KD), while simulations predict binding modes, as seen in studies of quinolinol-metal complexes .

Methodological Considerations Table

Research ObjectiveRecommended MethodsKey References
Structural validation¹H/¹³C NMR, HRMS, X-ray crystallography
Synthesis optimizationFactorial design, pre-experimental screening
Mechanistic studiesEnzyme kinetics, molecular docking
Data contradiction resolutionTriangulation, reproducibility protocols
Dose-response analysisHill equation, factorial ANOVA

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